molecular formula C15H11N5OS B10893807 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10893807
M. Wt: 309.3 g/mol
InChI Key: CZPSUFVNUFYBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiophenol and 2-cyanoacetamide, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxylate
  • 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-thiol
  • 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-sulfonamide

Uniqueness

Compared to similar compounds, 3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H11N5OS/c16-7-8-6-10-11(17)12(22-15(10)20-13(8)18)14(21)19-9-4-2-1-3-5-9/h1-6H,17H2,(H2,18,20)(H,19,21)

InChI Key

CZPSUFVNUFYBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.